

6,7-Dimethoxy-4-methylcoumarin chemical properties

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Compound of Interest

Compound Name: **6,7-Dimethoxy-4-methylcoumarin**

Cat. No.: **B014643**

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An In-depth Technical Guide to the Chemical Properties of **6,7-Dimethoxy-4-methylcoumarin**

Introduction

6,7-Dimethoxy-4-methylcoumarin (also known as 4-Methyl-6,7-dimethoxycoumarin) is a heterocyclic organic compound belonging to the coumarin family.^[1] Structurally, it is a derivative of benzopyran-2-one, featuring two methoxy groups at the 6 and 7 positions and a methyl group at the 4 position.^[2] This compound serves as a crucial intermediate in the synthesis of various natural products and bioactive molecules.^[3] Its inherent fluorescence makes it a valuable scaffold for the development of fluorescent probes and dyes used in analytical chemistry and biological imaging.^[3] Furthermore, emerging research has highlighted its potential anti-inflammatory and antioxidant properties, making it a compound of interest for professionals in drug development.^{[3][4]} This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic profile, and handling protocols for researchers and scientists.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of **6,7-Dimethoxy-4-methylcoumarin** are summarized below. These properties are critical for its handling, storage, and application in experimental settings.

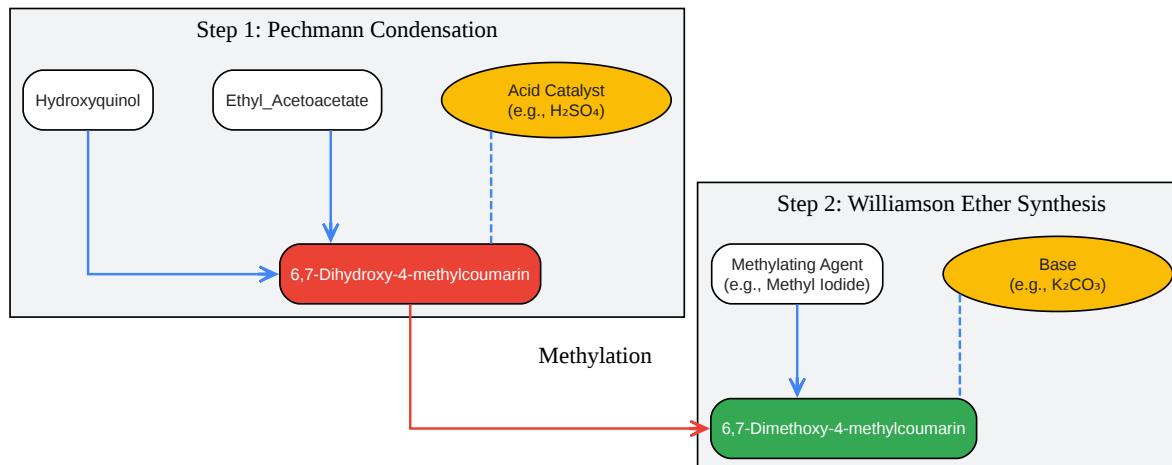
Property	Value	Reference(s)
CAS Number	4281-40-7	[5] [6]
Molecular Formula	C ₁₂ H ₁₂ O ₄	[1] [6]
Molecular Weight	220.22 g/mol	[1] [6]
IUPAC Name	6,7-dimethoxy-4-methylchromen-2-one	[1] [7]
Appearance	White to orange to green crystalline powder	
Melting Point	136-139 °C	[5] [8]
Boiling Point	374.5 °C at 760 mmHg	[5]
Solubility	Soluble in DMSO and Chloroform	[5] [6] [8]
Density	1.202 g/cm ³	[5]

Synthesis Pathway: Pechmann Condensation and Methylation

The most established and reliable method for synthesizing **6,7-Dimethoxy-4-methylcoumarin** is a two-step process. This pathway is favored for its high yields and the purity of the final product.[\[9\]](#) It begins with an acid-catalyzed Pechmann condensation to form the coumarin core, followed by a Williamson ether synthesis to introduce the methoxy groups.[\[10\]](#)

Step 1: Pechmann Condensation to form 6,7-Dihydroxy-4-methylcoumarin The Pechmann condensation is a classic and straightforward method for creating the coumarin ring system from a phenol and a β -ketoester under acidic conditions.[\[9\]](#)[\[11\]](#)[\[12\]](#) In this synthesis, 1,2,4-trihydroxybenzene (hydroxyquinol) is condensed with ethyl acetoacetate.[\[5\]](#)

Step 2: Williamson Ether Synthesis (Methylation) The subsequent step involves the etherification of the two hydroxyl groups on the coumarin intermediate. This is achieved by reacting 6,7-dihydroxy-4-methylcoumarin with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a weak base like potassium carbonate.[\[5\]](#)[\[10\]](#)



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Caption: Synthesis workflow for **6,7-Dimethoxy-4-methylcoumarin**.

Experimental Protocol: Synthesis

This protocol outlines the two-step synthesis. The causality behind using a solid acid catalyst like Amberlyst-15 in Step 1 is its ease of separation post-reaction, simplifying purification.^[9] The use of anhydrous solvents is critical to prevent side reactions with water.

Step 1: Synthesis of 6,7-Dihydroxy-4-methylcoumarin

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,2,4-trihydroxybenzene (1.0 eq), ethyl acetoacetate (1.1 eq), and a strong acid catalyst (e.g., concentrated H₂SO₄ or Amberlyst-15 at 10 mol%).^{[9][13]}
- Reaction Conditions: Heat the reaction mixture in an oil bath at 110°C with vigorous stirring.
^[9]
- Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

- Work-up: After completion, cool the mixture and pour it into ice water. The solid precipitate is collected by filtration, washed with water, and dried. Recrystallization from aqueous ethanol can be performed for further purification.

Step 2: Synthesis of **6,7-Dimethoxy-4-methylcoumarin**

- Reaction Setup: In a round-bottom flask, dissolve the 6,7-dihydroxy-4-methylcoumarin (1.0 eq) from Step 1 in an anhydrous solvent like acetone.[\[10\]](#)
- Addition of Reagents: Add anhydrous potassium carbonate (2.5-3.0 eq) to the solution, followed by the dropwise addition of a methylating agent such as methyl iodide (2.2-2.5 eq).[\[5\]](#)[\[10\]](#)
- Reaction Conditions: Heat the mixture to reflux and maintain for 8-12 hours, stirring continuously.[\[10\]](#)
- Monitoring: Monitor the disappearance of the starting material by TLC.
- Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[\[10\]](#) The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Profile

The structural elucidation of **6,7-Dimethoxy-4-methylcoumarin** is confirmed through various spectroscopic techniques. The data provides a unique fingerprint for the molecule, essential for its identification and characterization.[\[14\]](#)

Technique	Data Highlights	Reference(s)
¹ H NMR	Provides information on the chemical environment of protons. Key signals include singlets for the two methoxy groups (~3.9 ppm), the C4-methyl group (~2.4 ppm), and the vinylic proton at C3 (~6.2 ppm), along with signals for the aromatic protons.	[14][15]
¹³ C NMR	Reveals the carbon skeleton. Characteristic peaks include the lactone carbonyl (C2) at ~161 ppm, the olefinic carbons (C3, C4), the aromatic carbons, and the two distinct methoxy carbons at ~56 ppm.	[16][17]
IR Spectroscopy	Shows functional groups. Key absorptions include a strong C=O stretch for the lactone (~1720 cm ⁻¹), C-O stretches for the ether groups, and C=C stretches for the aromatic ring.	[1][18]
Mass Spectrometry	Confirms molecular weight. The mass spectrum shows a molecular ion peak [M] ⁺ corresponding to its molecular weight of 220.22.	[1]
UV-Vis/Fluorescence	Characterizes electronic transitions. Exhibits a UV absorption maximum (λ_{max}) at approximately 340-341 nm.[19] [20] It is a fluorescent compound with a reported	

emission maximum (λ_{em})
around 410 nm in ethanol.[19]

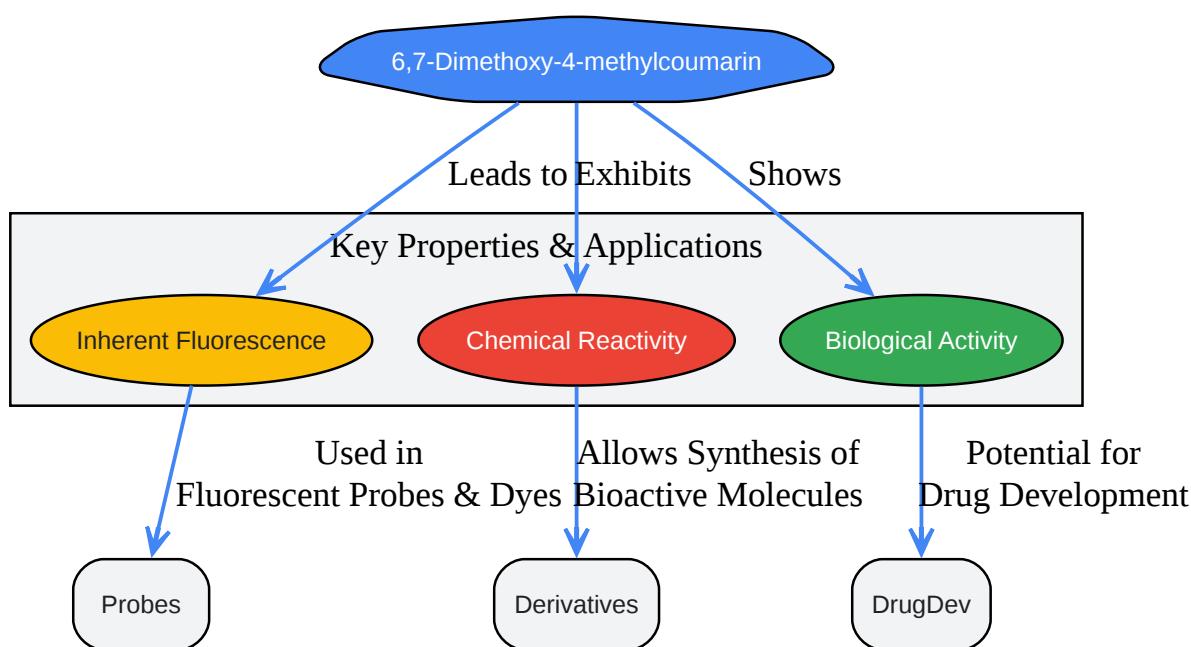
Experimental Protocol: Spectroscopic Analysis

This protocol provides a self-validating system for confirming the identity and purity of a synthesized batch of **6,7-Dimethoxy-4-methylcoumarin**.

- Sample Preparation:
 - NMR: Weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in an NMR tube.[14]
 - IR: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, run as a neat sample using an ATR-FTIR spectrometer.[1]
 - UV-Vis/Fluorescence: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.[18]
- Data Acquisition:
 - NMR: Acquire 1H and ^{13}C NMR spectra on a 300 MHz or higher spectrometer.[18] A standard one-pulse experiment is typically sufficient.[14]
 - IR: Record the spectrum over a range of 4000-400 cm^{-1} .
 - UV-Vis/Fluorescence: Measure the absorption spectrum to find λ_{max} . Then, excite the sample at λ_{max} and record the emission spectrum.
- Data Analysis: Compare the acquired spectra with reference data from literature or databases to confirm the structure and assess purity.[1][15][16]

Reactivity and Potential Applications

The chemical structure of **6,7-Dimethoxy-4-methylcoumarin** provides several sites for further chemical modification, making it a versatile building block in synthetic chemistry.

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Caption: Relationship between structure, properties, and applications.

- Reactivity: The methyl group at the C4 position can be functionalized, for instance, through bromination to yield 4-bromomethyl-6,7-dimethoxycoumarin, a reactive fluorescent labeling reagent.[21] The aromatic ring can undergo electrophilic substitution, although the existing methoxy groups will direct the position of new substituents.
- Applications in Drug Development: The coumarin scaffold is a "privileged structure" in medicinal chemistry.[2][12] **6,7-Dimethoxy-4-methylcoumarin** and its derivatives are being investigated for anti-inflammatory and antioxidant activities.[3] For example, its dihydroxy precursor has shown potent anti-adipogenic effects by modulating key signaling pathways, suggesting that the dimethoxy analog warrants investigation as a potential anti-obesity agent.[2][22]
- Fluorescent Probes: Due to its strong fluorescence, the molecule is used as a core structure for developing probes for biological imaging and sensing applications.[3]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling **6,7-Dimethoxy-4-methylcoumarin**. While a specific, comprehensive toxicology profile is not thoroughly established, data from structurally similar coumarins provide guidance.[23][24]

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a laboratory coat.[23] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[23]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[23] Avoid creating dust.[25] Avoid contact with skin, eyes, and inhalation.[25] Do not eat, drink, or smoke in the laboratory.[23]
- Storage: Store in a cool, dry, and well-ventilated place.[23] Keep the container tightly sealed to prevent contamination and exposure to moisture.[23]
- Disposal: Dispose of waste material in a designated, sealed, and clearly labeled hazardous waste container in accordance with local, state, and federal regulations.[23][25]

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